4-Methoxy-1H-pyrrolo[2,3-c]pyridine - 357263-40-2

4-Methoxy-1H-pyrrolo[2,3-c]pyridine

Catalog Number: EVT-360199
CAS Number: 357263-40-2
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • From 1H-pyrrolo[2,3-b]pyridine N-oxide: This approach utilizes regioselective fluorination of the N-oxide using either the Balz-Schiemann reaction or lithium-halogen exchange followed by subsequent functional group transformations to introduce the methoxy substituent. [ [] ]
  • Multi-step synthesis from pyrrole precursors: This method involves building the pyrrolo[2,3-c]pyridine scaffold through a series of reactions starting from a suitably substituted pyrrole derivative. [ [] ]
  • Construction from pyridine precursors: Alternatively, the core structure can be assembled through cyclization reactions using a substituted pyridine derivative as the starting material. [ [] ]
Molecular Structure Analysis

The molecular structure of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine consists of a planar, conjugated ring system formed by the fusion of a pyrrole and a pyridine ring. The methoxy group at the 4-position introduces an electron-donating effect to the aromatic system. X-ray crystallography studies have provided detailed insights into bond lengths, bond angles, and overall conformation of the molecule and its derivatives. [ [, , ] ]

Chemical Reactions Analysis
  • Metal-catalyzed cross-coupling reactions: Palladium-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig coupling have been employed to introduce aryl or heteroaryl substituents onto the pyrrolopyridine core. [ [] ]
Mechanism of Action
  • Enzyme inhibition: Derivatives have been reported to inhibit enzymes like cyclin-dependent kinases (CDKs), lysine-specific demethylase 1 (LSD1), and fibroblast growth factor receptors (FGFRs). This inhibition is often achieved through competitive binding to the active site of the enzyme. [ [, , , ] ]
  • Receptor antagonism: Some derivatives act as antagonists for receptors like dopamine D4 receptors, blocking the binding of endogenous ligands and disrupting downstream signaling pathways. [ [] ]
Applications
  • Anticancer Agents: Several derivatives exhibit potent antiproliferative activity against various cancer cell lines. [ [, , ] ] For example, a 1H-pyrrolo[2,3-b]pyridine derivative showed promising results in preclinical studies against peritoneal mesothelioma, demonstrating potent cyclin-dependent kinase 1 inhibitory activity and inducing caspase-dependent apoptosis. [ [] ]
  • Antiviral Agents: Research has explored the potential of 4-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives as HIV-1 attachment inhibitors. These compounds interfere with the interaction between the viral envelope protein gp120 and the host cell receptor CD4, preventing viral entry. Specifically, 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043) emerged as a promising candidate with demonstrated antiviral activity in clinical trials. [ [, , ] ]
  • Anti-inflammatory agents: The BET bromodomain inhibitory activity of certain derivatives suggests potential applications in treating inflammatory diseases. [ [, ] ]
  • Neurological disorders: Studies have explored 1H-pyrrolo[2,3-c]pyridine derivatives as potential therapeutics for neurological disorders. These compounds exhibit potent and reversible LSD1 inhibitory activity, suggesting potential applications in treating conditions like acute leukemia and small cell lung cancer. [ [] ]

1-Benzoyl-4-[2-[4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1-[(phosphonooxy)methyl]-1H-pyrrolo[2,3-c]pyridine-3-yl]-1,2-dioxoethyl]-piperazine

  • Compound Description: This compound is a tris piperazine salt prodrug of an HIV attachment inhibitor. It works by interfering with the interaction between the HIV surface protein gp120 and the host cell receptor CD4 [].
  • Relevance: This compound shares the core structure of 4-methoxy-1H-pyrrolo[2,3-c]pyridine, with additional substitutions at the 1, 3, and 7 positions. This compound highlights the use of the 4-methoxy-1H-pyrrolo[2,3-c]pyridine core in developing antiviral agents, particularly against HIV-1 [].

1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043)

  • Compound Description: This compound, also known as BMS-488043, acts as a potent HIV-1 attachment inhibitor by targeting the viral envelope protein gp120 [, ]. It exhibits improved pharmaceutical properties compared to earlier indole-based inhibitors [].
  • Relevance: This compound shares the core structure of 4-methoxy-1H-pyrrolo[2,3-c]pyridine, with an additional methoxy group at position 7 and a complex substituent at position 3. This compound demonstrates the potential of modifying the 4-methoxy-1H-pyrrolo[2,3-c]pyridine scaffold to develop effective antiviral agents [, ].

1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248)

  • Compound Description: This compound, identified as BMS-585248, acts as a potent HIV-1 attachment inhibitor with subnanomolar potency []. It targets the viral envelope protein gp120 and shows improved in vitro potency and pharmacokinetic properties compared to earlier clinical candidate BMS-488043 [].
  • Relevance: This compound shares a similar structure to 4-methoxy-1H-pyrrolo[2,3-c]pyridine, incorporating a fluorine atom at position 4 and a triazole ring at position 7. This example demonstrates the structure-activity relationship studies around the 4-methoxy-1H-pyrrolo[2,3-c]pyridine core for optimizing antiviral activity and pharmacokinetic properties [].

2-(4-Benzoyl-1-piperazinyl)-1-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethanone

  • Compound Description: This compound serves as a potent HIV-1 attachment inhibitor, and its phosphonooxymethyl prodrug, BMS-663749, was developed to enhance oral bioavailability [].
  • Relevance: This compound shares a core structure similar to 4-methoxy-1H-pyrrolo[2,3-c]pyridine, with an additional methoxy group at position 7 and a complex substituent at position 3. It exemplifies the continued exploration of the 4-methoxy-1H-pyrrolo[2,3-c]pyridine scaffold for HIV-1 attachment inhibition and efforts to optimize its pharmacokinetic profile through prodrug strategies [].

4-Fluoro-1H-pyrrolo[2,3-c]pyridine

  • Compound Description: This compound is a key intermediate used in the synthesis of more complex HIV-1 attachment inhibitors [].
  • Relevance: This compound exhibits a close structural resemblance to 4-methoxy-1H-pyrrolo[2,3-c]pyridine, differing only by the substitution of the methoxy group at position 4 with a fluorine atom. This modification highlights the exploration of different substituents at the 4-position while maintaining the core structure for potential antiviral activity [].

7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate Derivatives

  • Compound Description: This series of compounds was investigated for their potential as anti-HIV-1 agents [, ]. They were designed based on the concept of metal chelation, incorporating a hydroxyl group adjacent to the amide for enhanced metal-binding properties [].
  • Relevance: Although structurally distinct from 4-Methoxy-1H-pyrrolo[2,3-c]pyridine, these compounds belong to the broader class of pyrrolopyridine derivatives. They demonstrate the exploration of various pyrrolopyridine scaffolds for their potential in developing antiviral therapies [, ].

Properties

CAS Number

357263-40-2

Product Name

4-Methoxy-1H-pyrrolo[2,3-c]pyridine

IUPAC Name

4-methoxy-1H-pyrrolo[2,3-c]pyridine

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C8H8N2O/c1-11-8-5-9-4-7-6(8)2-3-10-7/h2-5,10H,1H3

InChI Key

UPDSOLUKSUHRDC-UHFFFAOYSA-N

SMILES

COC1=C2C=CNC2=CN=C1

Canonical SMILES

COC1=C2C=CNC2=CN=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.